3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds .
Chemical Reactions Analysis
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell proliferation pathways, while its antibacterial properties could be due to its interaction with bacterial enzymes or cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds share a similar core structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Indole compounds have a similar aromatic structure and are known for their wide range of biological activities, including antiviral and anti-inflammatory properties.
Other benzofuran derivatives: Various benzofuran compounds have been developed with different substituents, leading to unique biological activities and applications.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBQOKUVTZYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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